Comparative Reactivity in Suzuki-Miyaura Cross-Coupling: Iodo vs. Bromo Analogs
In palladium-catalyzed Suzuki-Miyaura reactions, aryl iodides exhibit significantly higher reactivity than aryl bromides. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-limiting oxidative addition step. For a given electron-deficient aryl system, the iodo-derivative (Methyl 5-cyano-2-iodobenzoate) will undergo coupling at room temperature or with lower catalyst loadings, whereas the corresponding bromo-analog (Methyl 5-cyano-2-bromobenzoate) would require elevated temperatures (e.g., 80°C) or more forcing conditions to achieve comparable yields [1].
| Evidence Dimension | Reactivity in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Aryl Iodide (I): Higher reactivity; coupling often proceeds at RT or with lower catalyst loading |
| Comparator Or Baseline | Aryl Bromide (Br): Lower reactivity; typically requires heating (e.g., 80°C) or more forcing conditions |
| Quantified Difference | Qualitative difference in reaction conditions; aryl iodides are more reactive |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling (general class-level observation) |
Why This Matters
This difference dictates reaction design; the iodo-compound enables milder, more efficient, and potentially more selective synthetic routes.
- [1] Science of Synthesis. (n.d.). Thieme Chemistry. Relative reactivity of aryl halides in cross-coupling. View Source
